Allyl 1,1,2,3,3,3-hexafluoropropyl ether
Overview
Description
Allyl 1,1,2,3,3,3-hexafluoropropyl ether is a chemical compound with the molecular formula C6H6F6O. It is characterized by the presence of an allyl group (CH2=CH-CH2-) and a hexafluoropropyl ether group. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications .
Scientific Research Applications
Allyl 1,1,2,3,3,3-hexafluoropropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various biological molecules.
Mechanism of Action
Mode of Action
It’s known that ethers can undergo reactions such as the claisen rearrangement , which could potentially influence its interaction with biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Allyl 1,1,2,3,3,3-hexafluoropropyl ether are currently unknown . Its molecular weight of 208.1 suggests that it could potentially be absorbed and distributed in the body, but this would depend on many factors including its chemical stability, solubility, and the presence of transport proteins.
Biochemical Analysis
Biochemical Properties
Allyl 1,1,2,3,3,3-hexafluoropropyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be attributed to its unique chemical structure, which allows it to participate in specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially influencing their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression, thereby influencing the production of proteins essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to interact with enzymes and other proteins highlights its potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with alterations in cellular functions, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects . Toxicity studies have shown that high doses of this compound can lead to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes . Understanding the metabolic pathways involving this compound is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1,1,2,3,3,3-hexafluoropropyl ether typically involves the reaction of allyl alcohol with hexafluoropropylene oxide. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Allyl 1,1,2,3,3,3-hexafluoropropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ether into alcohols.
Substitution: The allyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ethers, substituted allyl compounds.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2H-hexafluoropropyl ether
- 2H-Perfluoropropyl 2-propenyl ether
- 1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane
- 1,1,2,3,3,3-hexafluoro-1-prop-2-enyloxypropane
Uniqueness
Allyl 1,1,2,3,3,3-hexafluoropropyl ether stands out due to its unique combination of an allyl group and a hexafluoropropyl ether group. This combination imparts high thermal stability, resistance to chemical reactions, and versatility in various applications. Compared to similar compounds, it offers a broader range of reactivity and stability, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-13-6(11,12)4(7)5(8,9)10/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXLBHULARLUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880495 | |
Record name | 2H-Hexafluoropropyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59158-81-5 | |
Record name | 3-(1,1,2,3,3,3-Hexafluoropropoxy)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59158-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1,2,3,3,3-Hexafluoropropoxy)propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Hexafluoropropyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,1,2,3,3,3-hexafluoropropoxy)propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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